molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0

4-Desmethyl-2-methyl Celecoxib

カタログ番号: B146605
CAS番号: 170569-99-0
分子量: 381.4 g/mol
InChIキー: QGNNQDAQBISHQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. It is primarily used in research settings to study the pharmacological and biochemical properties of Celecoxib and its analogs .

科学的研究の応用

4-Desmethyl-2-methyl Celecoxib has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Celecoxib analogs.

    Biology: Investigated for its effects on cellular processes and pathways, particularly those involving inflammation and pain.

    Medicine: Studied for its potential therapeutic effects and as a model compound for developing new NSAIDs.

    Industry: Used in the development and testing of new pharmaceuticals and chemical processes

作用機序

Target of Action

The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .

Mode of Action

This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Biochemical Pathways

The inhibition of COX-2 by this compound disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .

Pharmacokinetics

Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .

Result of Action

The result of this compound’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .

Safety and Hazards

DMCM is classified as a hazardous compound . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

将来の方向性

DMCM has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer’s disease and cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-2-methyl Celecoxib typically involves a multi-step process. One common method includes the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield the desired pyrazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and improved purification techniques to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions: 4-Desmethyl-2-methyl Celecoxib can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

類似化合物との比較

    Celecoxib: The parent compound, known for its selective COX-2 inhibition.

    2,5-Dimethyl-Celecoxib: A derivative with enhanced anti-tumor properties.

    OSU-03012:

Uniqueness: 4-Desmethyl-2-methyl Celecoxib is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. These differences can be valuable in research for understanding the structure-activity relationships and developing new therapeutic agents .

特性

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。